ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylate.
Reduction: Formation of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.
Substitution: Formation of 1-(4-methoxyphenyl)-5-hydroxy-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications.
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C12H11ClN2O2
- Molecular Weight : 250.68 g/mol
- CAS Number : 19532-35-5
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found notable inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Active Against |
---|---|---|
7b | 0.22 | S. aureus |
5a | 0.25 | S. epidermidis |
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory pathways. In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Research showed that it inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating moderate efficacy against these cancer types .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity. This compound was among the compounds evaluated, showing significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole ring could enhance antimicrobial potency.
Case Study 2: Anticancer Properties
A comprehensive evaluation of the anticancer effects of this compound was conducted using various human cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting its potential as a therapeutic agent with reduced toxicity .
Properties
Molecular Formula |
C12H11ClN2O3 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 |
InChI Key |
DWYHBQTYHNOQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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